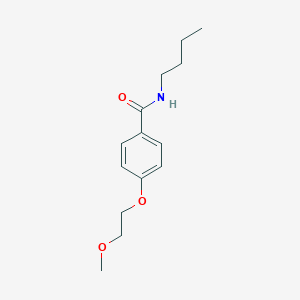

![molecular formula C17H17NO2 B269380 N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B269380.png)

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, also known as LY294002, is a synthetic chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival.

Mechanism of Action

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide exerts its inhibitory effect on PI3K by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 is a key signaling molecule that activates downstream effectors, including AKT and mTOR, which promote cell growth and survival.

Biochemical and Physiological Effects

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide inhibits cell growth and induces apoptosis (programmed cell death). In diabetic mice, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide improves insulin sensitivity and glucose tolerance. In inflammatory cells, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide reduces the production of pro-inflammatory cytokines. In neurons, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide protects against oxidative stress and promotes neurite outgrowth.

Advantages and Limitations for Lab Experiments

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has several advantages as a tool compound for studying PI3K signaling. It is a potent and selective inhibitor of PI3K, with minimal off-target effects. It is also cell-permeable and can be used in a variety of cell types and experimental systems. However, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has some limitations. It is not suitable for long-term studies as it can induce autophagy, a process that can lead to cell death. It also has a relatively short half-life and can be rapidly metabolized in vivo.

Future Directions

There are several future directions for research on N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide. One area of interest is the development of more potent and selective PI3K inhibitors. Another area is the investigation of the role of PI3K signaling in aging and age-related diseases. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has also been used in combination with other drugs to enhance their therapeutic efficacy, and this approach could be further explored. Finally, the use of N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide in vivo models could provide valuable insights into the physiological role of PI3K signaling in various tissues and organs.

Conclusion

In conclusion, N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is a potent and selective inhibitor of PI3K that has been widely used in scientific research. It has a wide range of biochemical and physiological effects and has been used to investigate the role of PI3K in various diseases. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound. Its use in scientific research has contributed significantly to our understanding of PI3K signaling and its role in health and disease.

Synthesis Methods

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide was first synthesized by scientists at Eli Lilly and Company in the late 1990s. The synthesis method involves several steps, including the reaction of 2-methyl-2-butene with 2-bromoanisole, followed by the reaction of the resulting product with benzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide is widely used in scientific research as a tool compound to study the role of PI3K in various cellular processes. It has been shown to inhibit the activity of all class I PI3K isoforms, including p110α, p110β, p110δ, and p110γ. N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide has been used to investigate the role of PI3K in cancer, diabetes, inflammation, and neurodegenerative diseases.

properties

Product Name |

N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-[2-(2-methylprop-2-enoxy)phenyl]benzamide |

InChI |

InChI=1S/C17H17NO2/c1-13(2)12-20-16-11-7-6-10-15(16)18-17(19)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3,(H,18,19) |

InChI Key |

JWQUIIFKDHFYAW-UHFFFAOYSA-N |

SMILES |

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

CC(=C)COC1=CC=CC=C1NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-dimethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269298.png)

![3,4,5-trimethoxy-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B269300.png)

![2-(3,5-dimethylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269303.png)

![3-chloro-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B269304.png)

![3-(benzyloxy)-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B269305.png)

![2-(4-ethylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B269307.png)

![2-(4-chlorophenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B269314.png)

![4-{[2-(2-Bromo-4-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B269319.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(pentyloxy)benzamide](/img/structure/B269320.png)

![N-[2-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269321.png)

![N-[4-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B269323.png)